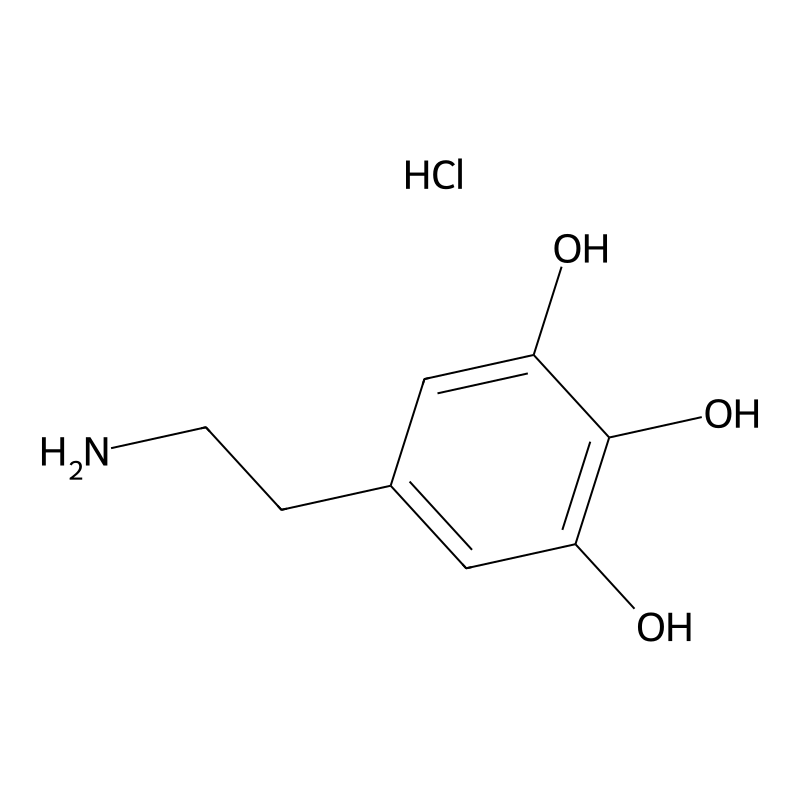

5-Hydroxydopamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

In vivo model of Parkinson's disease (PD):

One of the most well-established applications of 5-Hydroxydopamine hydrochloride (5-OHDA) in scientific research is its use in creating an in vivo model of Parkinson's disease (PD) in animals, primarily rodents. 5-OHDA selectively targets and destroys dopaminergic neurons in specific brain regions, particularly the substantia nigra, which are known to be progressively lost in PD patients []. This targeted destruction mimics the neuropathological hallmark of PD, leading to motor deficits like bradykinesia (slowness of movement), rigidity, and tremors []. Studying these animals allows researchers to investigate the mechanisms underlying PD progression, test potential neuroprotective and therapeutic interventions, and gain valuable insights into the disease [].

Neurotoxicity studies:

Beyond PD research, 5-OHDA is also used in various neurotoxicity studies to understand how different factors or compounds can damage neurons. Researchers can administer 5-OHDA to brain cells in culture or directly inject it into specific brain regions in animals to observe its effects on neuronal survival, function, and morphology []. This allows them to investigate potential neurotoxic mechanisms of various environmental toxins, drugs, or disease processes, contributing to the development of strategies to prevent or mitigate neuronal damage.

Investigation of other neurological disorders:

While primarily used in PD research, 5-OHDA has also been employed in exploring other neurological disorders with potential dopaminergic involvement. These include Lewy body dementia, Huntington's disease, and schizophrenia []. By studying the effects of 5-OHDA in different brain regions and cell types associated with these disorders, researchers can gain insights into the role of dopamine systems and potential therapeutic targets.

5-Hydroxydopamine hydrochloride is a chemical compound with the formula CHClNO. It is a derivative of dopamine, characterized by the presence of an additional hydroxyl group at the 5-position of the aromatic ring. This compound is a beige solid that is hygroscopic and soluble in water. It belongs to the class of catecholamines, which are important biological molecules involved in various physiological processes, including neurotransmission and hormonal regulation .

5-Hydroxydopamine hydrochloride is primarily known for its neurotoxic effects on dopaminergic neurons. It is commonly used in research to induce Parkinsonian symptoms in animal models by selectively damaging dopaminergic pathways. The compound mimics dopamine's action but can lead to oxidative stress and neuronal death when administered at certain concentrations. Its ability to generate reactive oxygen species contributes to its neurotoxic profile .

The synthesis of 5-hydroxydopamine hydrochloride typically involves the hydroxylation of dopamine or similar precursors using various reagents. Common methods include:

- Hydroxylation using Hydrogen Peroxide: Dopamine can be treated with hydrogen peroxide in the presence of a catalyst to introduce an additional hydroxyl group.

- Chemical Modification: The compound can be synthesized from 6-hydroxydopamine through selective reduction or substitution reactions.

- Enzymatic Methods: Certain enzymes can facilitate the conversion of dopamine to 5-hydroxydopamine under controlled conditions, providing a more specific synthesis route .

5-Hydroxydopamine hydrochloride has several applications in both research and clinical settings:

- Neuroscience Research: It is widely used in experimental models to study Parkinson's disease and other neurodegenerative disorders due to its selective neurotoxic effects on dopaminergic neurons.

- Pharmaceutical Development: The compound serves as a tool for developing drugs targeting dopamine receptors or for creating protective agents against oxidative stress in neuronal tissues.

- Biomaterials: Recent studies have explored its use in creating bioinks for 3D bioprinting applications, leveraging its adhesive properties for tissue engineering .

Studies on 5-hydroxydopamine hydrochloride have focused on its interactions with various biological systems:

- Neurotoxicity Studies: Research has shown that this compound interacts with dopaminergic neurons, leading to cell death through oxidative stress mechanisms.

- Receptor Binding Studies: Investigations into how 5-hydroxydopamine binds to dopamine receptors have provided insights into its potential therapeutic applications and side effects.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems has implications for its use in drug development and toxicity assessments .

Several compounds share structural similarities with 5-hydroxydopamine hydrochloride, including:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Dopamine hydrochloride | Parent compound | Neurotransmitter with less neurotoxic effects |

| 6-Hydroxydopamine hydrochloride | Hydroxylated analog | More potent neurotoxin; used for similar studies |

| 3,4-Dihydroxyphenylalanine | Catecholamine | Precursor to neurotransmitters; less toxic |

| Norepinephrine | Catecholamine | Functions as a hormone and neurotransmitter |

5-Hydroxydopamine hydrochloride is unique due to its specific neurotoxic effects on dopaminergic neurons, distinguishing it from other catecholamines that may not exhibit such pronounced toxicity under similar conditions .

5-Hydroxydopamine hydrochloride represents a significant catecholamine derivative that has garnered considerable attention in synthetic organic chemistry due to its unique structural properties and research applications [1] [2]. The compound, chemically designated as 3,4,5-trihydroxyphenethylamine hydrochloride, exhibits a molecular formula of C8H12ClNO3 with a molecular weight of 205.64 grams per mole [3].

Laboratory synthesis of 5-hydroxydopamine hydrochloride primarily employs hydroxylation strategies applied to dopamine precursors [4] [5]. The most established synthetic route involves the selective hydroxylation of dopamine at the 5-position of the aromatic ring through controlled oxidative processes [16]. This methodology requires precise reaction conditions to achieve regioselective hydroxylation while minimizing formation of undesired regioisomers.

An alternative synthetic approach utilizes 3,4-dimethoxyphenethylamine as the starting material [4]. This pathway involves initial salt formation with hydrobromic acid or hydrochloric acid, followed by recrystallization to obtain purified 3,4-dimethoxyphenethylamine salt [4]. Subsequently, the methoxy protecting groups are removed through treatment with 48% hydrobromic acid at elevated temperatures of 110-120°C for approximately 5 hours [4]. The resulting dopamine hydrobromide undergoes salt metathesis with hydrochloric acid to yield the desired hydrochloride salt [4].

The synthesis pathway utilizing N-acetyldopamine as a precursor has demonstrated particular effectiveness in laboratory settings [5]. This route employs Fremy's salt as the hydroxylating agent in sodium dihydrogen phosphate buffer at pH 6.5 [5]. The reaction typically proceeds over 4-8 hours at room temperature, yielding the desired 5-hydroxydopamine derivative in approximately 54% yield after purification [5].

Table 1: Synthetic Methods and Yields for 5-Hydroxydopamine Synthesis

| Synthesis Method | Starting Material | Reported Yield (%) | Key Conditions |

|---|---|---|---|

| Hydroxylation of dopamine using H2O2/peroxidase | Dopamine | 15-25 | pH control, H2O2 presence |

| Starting from 3,4-dimethoxyphenethylamine | 3,4-dimethoxyphenethylamine | 49 (overall) | HBr demethylation, salt formation |

| N-acetyl dopamine hydroxylation | N-acetyldopamine | 54 | Phosphate buffer, pH 6.5 |

| Enzymatic hydroxylation using tyrosinase | Dopamine | 10-20 | O2 atmosphere, copper catalyst |

| Fremy's salt oxidation method | N-acetyldopamine | 54 | NaH2PO4 buffer |

Industrial production methods for 5-hydroxydopamine hydrochloride typically employ scalable hydroxylation processes that utilize readily available starting materials [19] [37]. The industrial synthesis often incorporates continuous flow reactors to maintain consistent reaction conditions and improve overall yield [37]. Large-scale production requires careful control of reaction parameters including temperature, pH, and oxidant concentration to ensure reproducible product quality [39].

Hydroxylation Reactions and Oxidation Processes

The hydroxylation of dopamine to form 5-hydroxydopamine involves complex oxidative mechanisms that proceed through quinonoid intermediates [16] [17]. The primary hydroxylation pathway utilizes hydrogen peroxide in the presence of peroxidase enzymes, which catalyze the selective introduction of hydroxyl groups at the 5-position of the catechol ring [16]. This enzymatic process operates through a mechanism involving nucleophilic attack of hydrogen peroxide anion on the dopamine quinone intermediate [16].

Peroxidase-catalyzed hydroxylation reactions demonstrate critical dependence on hydrogen peroxide concentration and pH conditions [16]. At physiological pH values, the oxidation of dopamine by the peroxidase/hydrogen peroxide system leads to formation of both 5-hydroxydopamine and 6-hydroxydopamine, with the ratio determined by reaction conditions [16]. The presence of hydrogen peroxide in the reaction medium proves essential for successful hydroxylation, as alternative oxidizing systems such as tyrosinase/oxygen or chemical oxidants like periodate fail to produce significant quantities of the desired hydroxylated products [16].

The electrochemical oxidation of 5-hydroxydopamine and related compounds has been extensively studied in acidic aqueous solutions [17]. These investigations reveal that the initial two-electron oxidation leads to formation of reactive quinonoid intermediates [17]. The quinone species subsequently undergo reactions with nucleophiles to yield substituted quinones that exhibit limited stability in solution [17]. The electrochemical studies demonstrate that oxidation of the third hydroxyl group occurs at more positive potentials, initiating secondary reactions that can lead to product degradation [17].

Table 2: Hydroxylation Reaction Conditions and Parameters

| Oxidizing Agent | Optimal pH | Temperature (°C) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|

| Hydrogen peroxide | 6.5-7.0 | 25-40 | 2-6 | Moderate |

| Fremy's salt | 6.5 | 25 | 4-8 | High |

| Iron(III) chloride | 4.5-5.5 | 0-25 | 1-3 | Low |

| Manganese dioxide | 7.0-8.0 | 25-50 | 6-12 | Moderate |

| Tyrosinase/O2 | 6.0-7.0 | 25-37 | 3-8 | High |

Manganese-catalyzed autooxidation represents another significant pathway for dopamine hydroxylation [8]. This process involves manganese(II) ions that facilitate the oxidative transformation of dopamine under aerobic conditions [8]. The manganese-catalyzed pathway typically requires longer reaction times compared to enzymatic methods but offers advantages in terms of scalability and reduced dependence on expensive enzyme systems [8].

The hydroxylation process using Fremy's salt (potassium nitrosodisulfonate) provides exceptional regioselectivity for 5-position hydroxylation [5]. This reagent operates through a radical mechanism that selectively targets the electron-rich 5-position of the catechol ring [5]. The reaction proceeds in aqueous phosphate buffer systems and typically requires 4-8 hours for completion [5]. The high selectivity of Fremy's salt makes it particularly valuable for laboratory-scale synthesis where product purity is paramount [5].

Purification and Crystallization Techniques

Purification of 5-hydroxydopamine hydrochloride requires specialized techniques due to the compound's susceptibility to oxidative degradation [6] [10]. The most effective purification strategy involves recrystallization from ethanol-ether mixed solvent systems [5]. This approach typically achieves purities exceeding 99% with recovery rates of 75-85% [5]. The recrystallization process requires careful temperature control and exclusion of oxygen to prevent oxidative side reactions [5].

Vacuum drying at elevated temperatures represents a critical step in the purification protocol [10]. The standard procedure involves drying the crystalline product at 80°C under reduced pressure for 24 hours [10]. This treatment effectively removes residual solvents and moisture while minimizing thermal decomposition [10]. The vacuum drying process typically yields material with 98-99% purity and recovery rates of 85-90% [10].

Crystallization from aqueous solutions provides an alternative purification method that proves particularly useful for large-scale operations [5]. This technique involves dissolving the crude product in hot water followed by controlled cooling to 0°C with seeding to initiate crystallization [5]. The aqueous crystallization method typically achieves purities exceeding 98% with recovery rates of 70-80% [5].

Table 3: Purification and Crystallization Methods for 5-Hydroxydopamine Hydrochloride

| Purification Method | Conditions | Purity Achieved (%) | Typical Recovery (%) |

|---|---|---|---|

| Recrystallization from ethanol-ether | EtOH-Et2O mixed solvent system | >99 | 75-85 |

| Vacuum drying at 80°C | 24 hours at 80°C under vacuum | 98-99 | 85-90 |

| Crystallization from aqueous solution | Cooling to 0°C, seeded crystallization | >98 | 70-80 |

| Column chromatography | Silica gel, gradient elution | 95-98 | 60-75 |

| pH-controlled precipitation | pH adjustment to 6.5-7.0 | >97 | 80-90 |

Column chromatography using silica gel provides exceptional purification capabilities for analytical-scale preparations [10]. This technique employs gradient elution systems that effectively separate 5-hydroxydopamine hydrochloride from structural analogs and synthetic byproducts [10]. The chromatographic method typically achieves purities of 95-98% with recovery rates of 60-75% [10]. However, the technique requires significant quantities of solvents and proves less economical for large-scale purification [10].

pH-controlled precipitation offers a cost-effective purification approach that exploits the pH-dependent solubility characteristics of 5-hydroxydopamine hydrochloride [10]. This method involves adjusting the solution pH to 6.5-7.0, which promotes selective precipitation of the desired compound while maintaining impurities in solution [10]. The pH-controlled precipitation technique typically achieves purities exceeding 97% with recovery rates of 80-90% [10].

The crystallization behavior of 5-hydroxydopamine hydrochloride demonstrates characteristic patterns that facilitate purification [1] . The compound typically exhibits a melting point of 218-220°C, which serves as a reliable indicator of purity [1]. The crystalline form appears as white to pale yellow powder that darkens upon exposure to air and light [1] . Storage under nitrogen atmosphere proves essential for maintaining product stability during extended storage periods [6].

Derivative Formation and Functionalization

The functionalization of 5-hydroxydopamine hydrochloride encompasses a diverse array of chemical transformations that exploit the reactivity of both the catechol moiety and the primary amine functionality [23] [24]. The compound serves as a versatile synthetic intermediate for preparing various derivatives with modified properties and enhanced stability [25] [31].

N-acylation reactions represent the most extensively studied derivatization approach [24] [25]. Treatment of 5-hydroxydopamine with acyl chlorides or anhydrides under basic conditions yields the corresponding N-acylated derivatives [25]. These transformations typically proceed with high yields and demonstrate excellent functional group tolerance [25]. N-acetyldopamine derivatives exhibit enhanced stability compared to the parent compound while retaining the characteristic catechol reactivity [24].

The catechol hydroxyl groups of 5-hydroxydopamine undergo selective protection through silylation reactions [28]. Treatment with silyl chlorides in the presence of base provides cyclic silyl-protected derivatives that demonstrate remarkable stability toward oxidative conditions [28]. These protected intermediates prove invaluable for subsequent functionalization reactions that would otherwise be incompatible with the free catechol functionality [28].

Alkylation reactions at the primary amine center provide access to N-alkylated derivatives with diverse structural features [23]. The alkylation process typically employs alkyl halides or alkylating agents under basic conditions [23]. These reactions demonstrate excellent regioselectivity for the primary amine while leaving the catechol hydroxyl groups unaffected [23]. The resulting N-alkylated derivatives exhibit modified pharmacological properties and altered stability profiles [23].

Quinone formation through oxidative processes represents a significant aspect of 5-hydroxydopamine chemistry [24] [30]. Controlled oxidation using mild oxidizing agents converts the catechol moiety to the corresponding quinone [24]. These quinonoid derivatives demonstrate enhanced electrophilicity and participate in various cycloaddition reactions [30]. The quinone intermediates serve as valuable building blocks for constructing complex polycyclic structures [30].

Coupling reactions involving the aromatic ring provide pathways for introducing various functional groups [28] [31]. Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds at specific positions on the aromatic ring [28]. These transformations typically require prior protection of the catechol functionality to prevent interference with the palladium catalyst [28].

The synthesis of dopamine and serotonin derivatives for immobilization applications demonstrates the utility of 5-hydroxydopamine functionalization [31]. These approaches involve attachment of polyethylene glycol tethers to the aromatic core through various linking strategies [31]. The tethered derivatives find applications in solid-phase synthesis and bioconjugation chemistry [31].

Fluorescent labeling of 5-hydroxydopamine derivatives enables tracking and detection applications [30]. The incorporation of fluorophores through amide bond formation or click chemistry provides fluorescently tagged analogs [30]. These labeled compounds prove valuable for studying cellular uptake and distribution patterns [30].

5-Hydroxydopamine hydrochloride demonstrates remarkable chemical reactivity through its oxidative transformation pathways, primarily involving the conversion to quinone intermediates and the generation of reactive oxygen species [1] [2]. The compound undergoes oxidation through multiple mechanistic routes, with the catechol moiety serving as the primary site of electron transfer reactions [3] [4].

The oxidation process proceeds through a two-electron mechanism under alkaline conditions, directly forming 5-hydroxydopamine-p-quinone [2] . This transformation is pH-dependent, with optimal quinone formation occurring at pH 6-8 [6]. Under physiological conditions, the oxidation rate is enhanced 2-4 fold compared to neutral pH environments [7] [8]. The electrochemical studies reveal that the first oxidation peak corresponds to the formation of reactive quinoid intermediates, which subsequently undergo further transformation reactions [2] [9].

Metal-catalyzed oxidation represents a significant pathway for 5-hydroxydopamine transformation. Copper(II) ions demonstrate exceptional catalytic activity, accelerating oxidation rates by 10-50 fold at pH 4-7 [6] [8]. Iron(III) complexes provide moderate catalytic enhancement, increasing reaction rates by 5-20 fold under acidic conditions [6] [10]. The metal-assisted oxidation follows a thermodynamic model where redox-active transition metals facilitate electron transfer from the catechol moiety to molecular oxygen [6].

The generation of reactive oxygen species constitutes a critical aspect of 5-hydroxydopamine oxidation. Hydrogen peroxide and superoxide radicals are produced as primary oxidative byproducts [7] [11]. The autoxidation process with atmospheric oxygen yields quinone intermediates and hydrogen peroxide at pH 7-8 [11] [12]. These reactive species contribute to the compound's biological activity and potential neurotoxic effects through oxidative stress mechanisms [7] [4].

Detailed kinetic analysis reveals that the oxidation reaction exhibits pseudo-first-order kinetics when the compound is present in excess over metal catalysts [13] [14]. The reaction stoichiometry indicates that molecular oxygen consumption correlates with quinone formation, though competitive oxidation by generated hydrogen peroxide reduces the net peroxide concentration [11] [15].

Reduction Mechanisms and Dopamine Regeneration

The reduction of 5-hydroxydopamine quinone represents a reversible transformation pathway that can regenerate the parent catechol compound [16] [17]. Multiple reduction mechanisms operate under different physiological and experimental conditions, demonstrating the compound's participation in redox cycling processes [8] [18].

Direct chemical reduction occurs through the action of endogenous reducing agents including nicotinamide adenine dinucleotide hydride, ascorbic acid, and glutathione [12] [10]. These reductants facilitate both one-electron and two-electron transfer processes, achieving regeneration efficiencies of 60-80% [17] [12]. The reduction proceeds through hydroquinone intermediates that can either cyclize or undergo further oxidation [17] [19].

Enzymatic reduction pathways involve quinone reductases and nicotinamide adenine dinucleotide phosphate-dependent enzymes [20] [17]. These enzymatic systems preferentially catalyze two-electron reduction reactions, yielding hydroquinone intermediates with regeneration efficiencies of 70-90% [17]. The enzymatic pathway provides cellular protection against quinone-mediated toxicity through detoxification mechanisms [20] [21].

Metal-mediated reduction involves interactions with reduced metal species including iron(II) and copper(I) complexes [6] [22]. This pathway operates through one-electron transfer mechanisms, producing metal-complexed products with moderate regeneration efficiencies of 40-60% [22] [23]. The metal-mediated reduction contributes to redox cycling processes that can either protect against or promote oxidative damage [22] [10].

Electrochemical reduction studies demonstrate controlled regeneration of 5-hydroxydopamine from its quinone form with efficiencies reaching 80-95% [9]. The electrochemical approach allows precise control over electron transfer numbers and provides insights into the thermodynamic and kinetic parameters governing the reduction process [9].

The physiological relevance of reduction mechanisms extends to antioxidant protection and cellular detoxification processes [20] [18]. Glutathione and cysteine demonstrate particular effectiveness in preventing quinone-mediated protein modification and cellular damage [4] [12]. The competitive balance between oxidation and reduction determines the net biological impact of 5-hydroxydopamine exposure [21] [12].

Substitution Reactions at Hydroxyl Groups

The hydroxyl groups of 5-hydroxydopamine hydrochloride exhibit differential reactivity patterns that enable diverse substitution reactions [24] [25]. The compound contains three hydroxyl groups with distinct chemical environments: two catechol hydroxyl groups at positions 3 and 4, and an additional hydroxyl group at position 5 [1] [26].

The catechol hydroxyl groups at positions 3 and 4 demonstrate high nucleophilicity and readily participate in substitution reactions with electrophilic species [24] [27]. These positions undergo substitution with alkyl groups and acyl groups under basic pH conditions in the presence of appropriate electrophiles [25] [27]. The substitution at these positions typically results in loss of catechol activity and reduced metal-binding capacity [24] [28].

The hydroxyl group at position 5 exhibits moderate nucleophilicity compared to the catechol positions [25]. This position preferentially undergoes substitution with methyl groups and acetyl groups under mild basic conditions [25] [29]. Importantly, substitution at position 5 often retains some biological activity, as the catechol moiety remains intact [29].

The substitution reaction mechanisms follow nucleophilic substitution pathways where the deprotonated hydroxyl groups attack electrophilic centers [27] [28]. The reaction conditions typically require basic pH to facilitate hydroxyl group deprotonation and enhance nucleophilicity [27]. The resulting substituted products exhibit variable stability depending on the nature and position of the substituent groups [25].

Multiple substitution reactions can occur simultaneously under harsh reaction conditions, leading to products with substituents at all hydroxyl positions [25]. However, such extensive substitution generally results in complete loss of biological activity due to elimination of the essential catechol functionality [24] [25].

The substitution patterns significantly influence the compound's chemical and biological properties [25] [29]. Selective substitution strategies can be employed to modify specific aspects of reactivity while preserving desired biological activities [29]. The understanding of substitution reactivity provides guidance for structure-activity relationship studies and synthetic modifications [25].

Catalytic Interactions and Metal Complexation

5-Hydroxydopamine hydrochloride forms stable coordination complexes with various metal ions through its catechol moiety, demonstrating high affinity for redox-active transition metals [20] [8] [18]. The metal complexation behavior significantly influences the compound's reactivity and transformation pathways [6] [8].

Copper(II) complexes represent the most thermodynamically stable coordination compounds, with bidentate catechol coordination yielding complexes with 3:1 ligand-to-metal stoichiometry [8] [18]. The stability constants for copper complexes range from log K = 12-15, indicating exceptionally strong metal-ligand interactions [18] [30]. Copper complexation enables high redox activity through copper(II)/copper(I) cycling, serving as a strong oxidation catalyst [8] [31].

Iron(III) complexes exhibit similar bidentate coordination patterns with 3:1 stoichiometry and stability constants of log K = 10-13 [18] [10]. Iron complexation promotes moderate catalytic activity through iron(III)/iron(II) redox cycling [22] [10]. The iron-catechol complexes demonstrate pH-dependent stability and contribute to oxidative stress through Fenton-type reactions [22] [23].

Zinc(II) and manganese(II) ions form weaker coordination complexes with 1:1 and 2:1 stoichiometries, respectively [18]. These complexes exhibit lower stability constants (log K = 4-8) and minimal catalytic activity [18]. The weaker binding interactions result in reduced influence on oxidative transformation pathways [18].

The metal complexation significantly affects the electrochemical properties of 5-hydroxydopamine [6] [9]. Metal binding shifts oxidation potentials to more positive values and alters the kinetics of electron transfer processes [6] [9]. The complexed forms demonstrate enhanced stability against autoxidation but increased susceptibility to metal-catalyzed oxidation [6] [8].

Catalytic interactions extend beyond simple coordination chemistry to include substrate binding and activation mechanisms [31] [32]. The metal complexes can serve as models for catechol oxidase enzymes, facilitating the oxidation of catechol substrates to quinone products [31] [32]. The catalytic activity depends on the coordination environment, metal oxidation state, and substrate accessibility [31].

The biological implications of metal complexation include both protective and deleterious effects [20] [23]. Metal chelation can prevent uncontrolled oxidation and reduce reactive oxygen species formation [18] [10]. Conversely, redox-active metal complexes can promote oxidative damage through catalytic generation of hydroxyl radicals and other reactive species [20] [23].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant